molecular formula C17H16F3NO2 B5506991 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide

3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No.: B5506991
M. Wt: 323.31 g/mol
InChI Key: LJNNRAMZWPEVNK-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide is an organic compound that features both methoxy and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 4-methoxybenzaldehyde with 2-(trifluoromethyl)aniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as increased stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can modulate its electronic properties. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-N-phenylpropanamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.

    3-(4-methoxyphenyl)-N-[2-(chloromethyl)phenyl]propanamide: Contains a chloromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.

Uniqueness

The presence of both methoxy and trifluoromethyl groups in 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide imparts unique chemical properties, such as increased hydrophobicity and enhanced electronic effects. These characteristics make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-23-13-9-6-12(7-10-13)8-11-16(22)21-15-5-3-2-4-14(15)17(18,19)20/h2-7,9-10H,8,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNNRAMZWPEVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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